molecular formula C16H13N3O2S B13150374 5'-(2-Hydroxyphenyl)-1-methyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one

5'-(2-Hydroxyphenyl)-1-methyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one

Cat. No.: B13150374
M. Wt: 311.4 g/mol
InChI Key: MKCMWNNDSGMHED-UHFFFAOYSA-N
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Description

5’-(2-Hydroxyphenyl)-1-methyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the indoline and thiadiazole moieties in its structure makes it an interesting subject for various scientific studies due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(2-Hydroxyphenyl)-1-methyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-2-one typically involves multiple steps. One common method starts with the preparation of the indoline derivative, which is then reacted with a thiadiazole precursor. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5’-(2-Hydroxyphenyl)-1-methyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Triethylamine, palladium on carbon

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

5’-(2-Hydroxyphenyl)-1-methyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-(2-Hydroxyphenyl)-1-methyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-2-one involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5’-(2-Hydroxyphenyl)-1-methyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-2-one apart is its spiro structure, which imparts unique chemical and biological properties. The combination of the indoline and thiadiazole rings in a single molecule enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

5-(2-hydroxyphenyl)-1'-methylspiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one

InChI

InChI=1S/C16H13N3O2S/c1-19-12-8-4-3-7-11(12)16(15(19)21)18-17-14(22-16)10-6-2-5-9-13(10)20/h2-9,18,20H,1H3

InChI Key

MKCMWNNDSGMHED-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)NN=C(S3)C4=CC=CC=C4O

Origin of Product

United States

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